2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
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Overview
Description
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine is a heterocyclic compound that features a quinazoline core with a pyridine ring attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzylamine with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
- 2-(Pyridin-3-yl)-5,6,7,8-tetrahydroquinazolin-5-amine
- 2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-6-amine
Uniqueness
2-(Pyridin-4-yl)-5,6,7,8-tetrahydroquinazolin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C13H14N4 |
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Molecular Weight |
226.28 g/mol |
IUPAC Name |
2-pyridin-4-yl-5,6,7,8-tetrahydroquinazolin-5-amine |
InChI |
InChI=1S/C13H14N4/c14-11-2-1-3-12-10(11)8-16-13(17-12)9-4-6-15-7-5-9/h4-8,11H,1-3,14H2 |
InChI Key |
NOBGUWOTCAIRIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CN=C(N=C2C1)C3=CC=NC=C3)N |
Origin of Product |
United States |
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